molecular formula C12H10OS B12077271 1-(3-(Thiophen-3-yl)phenyl)ethanone

1-(3-(Thiophen-3-yl)phenyl)ethanone

Cat. No.: B12077271
M. Wt: 202.27 g/mol
InChI Key: DZRDRUAIWXDKPR-UHFFFAOYSA-N
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Description

1-(3-(Thiophen-3-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a thiophene ring attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Thiophen-3-yl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, the use of high-purity reagents and controlled reaction temperatures can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Thiophen-3-yl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-(Thiophen-3-yl)phenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Thiophen-3-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors or enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Thiophen-3-yl)phenyl)ethanone is unique due to the specific positioning of the thiophene and phenyl rings, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(3-thiophen-3-ylphenyl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3

InChI Key

DZRDRUAIWXDKPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CSC=C2

Origin of Product

United States

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